3,4-Dimethoxybutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

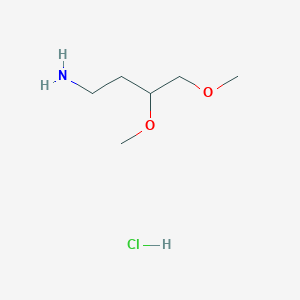

3,4-Dimethoxybutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955554-95-6 . It has a molecular weight of 169.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dimethoxybutan-1-amine hydrochloride . The InChI code is 1S/C6H15NO2.ClH/c1-8-5-6 (9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H . The InChI key is OMJIDGPAUVLUGU-UHFFFAOYSA-N .Chemical Reactions Analysis

Amines, including 3,4-Dimethoxybutan-1-amine hydrochloride, are known to react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to form ammonium salts . Amines can also undergo the Hofmann elimination reaction to form alkenes .Scientific Research Applications

Stereoselective Metabolism Study

Weinkam et al. (1976) explored the stereoselective metabolism of a chiral psychotomimetic amine using mass spectrometric analysis. This research highlights the potential of 3,4-Dimethoxybutan-1-amine hydrochloride in studying drug metabolism and its stereoselective properties (Weinkam, Gal, Callery, & Castagnoli, 1976).

Amination Kinetics in Polymer Chemistry

Kawabe and Yanagita (1971) researched the kinetics of amination reactions in polymer chemistry, which could include compounds like 3,4-Dimethoxybutan-1-amine hydrochloride. Their work provides insights into how such amines react in complex chemical environments (Kawabe & Yanagita, 1971).

Antineoplastic Agent Synthesis

Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which is structurally related to 3,4-Dimethoxybutan-1-amine hydrochloride. This research demonstrates the compound's potential in cancer cell growth inhibition and its interaction with tubulin polymerization (Pettit et al., 2003).

Radioactive Labeling and Body Distribution

Braun et al. (1977) synthesized iodine-131 labeled drugs structurally similar to 3,4-Dimethoxybutan-1-amine hydrochloride for body distribution studies in rats. This research points to the compound's utility in understanding drug distribution within the body (Braun, Shulgin, Braun, & Sargent, 1977).

Orthometalation in Chemistry

Vicente et al. (1997) researched orthometalation of primary amines, a reaction type potentially involving 3,4-Dimethoxybutan-1-amine hydrochloride. This study contributes to the understanding of complex organic reactions in the presence of metal catalysts (Vicente et al., 1997).

Urokinase Receptor Targeting in Cancer Research

Wang et al. (2011) used a virtual screening approach targeting the urokinase receptor, leading to the development of compounds structurally related to 3,4-Dimethoxybutan-1-amine hydrochloride. Their research indicates the potential of such compounds in inhibiting cancer cell growth and metastasis (Wang et al., 2011).

Chemical Synthesis and Pharmacology

Kasuya et al. (1967) focused on the synthesis of derivatives of amines like 3,4-Dimethoxybutan-1-amine hydrochloride, aiming to explore their pharmacological action. This research showcases the broad applications of such compounds in drug development (Kasuya, Watanabe, Kanai, & Hamano, 1967).

Novel Anti-Tumor Agent Evaluation

Mukherjee et al. (2007) synthesized and evaluated a novel anti-tumor agent based on the structure of 3,4-Dimethoxybutan-1-amine hydrochloride. Their research suggests the compound's potential in tumor regression and as a starting point for new cancer treatments (Mukherjee, Dutta, & Sanyal, 2007).

Safety and Hazards

properties

IUPAC Name |

3,4-dimethoxybutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-8-5-6(9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJIDGPAUVLUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxybutan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2763857.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-[ethyl(phenyl)sulfamoyl]benzoate](/img/structure/B2763865.png)

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2763867.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2763868.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2763874.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)propanamide](/img/structure/B2763876.png)